molecular formula C10H7NaO3 B8231969 sodium;4-methyl-2-oxochromen-7-olate

sodium;4-methyl-2-oxochromen-7-olate

Cat. No.: B8231969
M. Wt: 198.15 g/mol
InChI Key: JGMQHDNPUCPRQE-UHFFFAOYSA-M
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Description

Sodium;4-methyl-2-oxochromen-7-olate is a sodium salt derived from 4-methyl-2-oxochromen-7-ol, a coumarin derivative. Coumarins are aromatic heterocyclic compounds with a benzopyrone core, widely studied for their biological activities, photophysical properties, and applications in materials science. The sodium salt form enhances aqueous solubility compared to the parent phenolic compound due to the ionization of the hydroxyl group at position 7, forming a resonance-stabilized oxyanion .

Properties

IUPAC Name

sodium;4-methyl-2-oxochromen-7-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3.Na/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9;/h2-5,11H,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMQHDNPUCPRQE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for the preparation of sodium;4-methyl-2-oxochromen-7-olate involve several steps. Typically, the preparation of such compounds involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . The industrial production methods for this compound are not explicitly detailed in the available literature, but it generally involves standard organic synthesis techniques.

Chemical Reactions Analysis

sodium;4-methyl-2-oxochromen-7-olate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include electrospray ionization mass spectrometry (ESI-MS) and collision-induced dissociation (CID) for structural elucidation . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of sodium;4-methyl-2-oxochromen-7-olate involves its interaction with specific molecular targets and pathways. For example, it is used in the study of fragmentation reactions using electrospray ionization mass spectrometry, which helps in the structural elucidation of synthetic and natural products . The molecular targets and pathways involved in these reactions are complex and depend on the specific application and conditions.

Comparison with Similar Compounds

Key Structural Features :

  • Core structure : Benzopyrone (chromen-2-one) with a methyl substituent at position 4 and a ketone at position 2.
  • Deprotonation site : The hydroxyl group at position 7 is deprotonated, forming a sodium salt.

The compound’s sodium salt configuration makes it suitable for applications requiring water solubility, such as pharmaceutical formulations or aqueous-phase catalytic reactions.

Comparison with Structurally Similar Compounds

Ethyl 2-[3-(7-Methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate

  • Structure : Contains a methoxy group at position 7 and an ester-linked acetate moiety.
  • Molecular formula : $ \text{C}{23}\text{H}{18}\text{O}_8 $ .
  • Key differences :
    • Substituents : Methoxy (electron-donating) vs. sodium oxyanion (electron-withdrawing).
    • Solubility : The ester and methoxy groups reduce water solubility compared to the sodium salt.
    • Reactivity : The ester group is prone to hydrolysis under basic or enzymatic conditions, unlike the stable sodium salt.

4-Azidomethyl-7-methyl-2-oxo-2H-chromene-6-sulfonyl Azide

  • Structure : Features an azidomethyl group at position 4 and a sulfonyl azide at position 6.
  • Key differences :
    • Functional groups : Sulfonyl azide and azidomethyl groups introduce explosive and photoreactive properties, absent in the sodium salt .
    • Applications : Suited for click chemistry or photolithography, whereas the sodium salt is more relevant in biological or catalytic contexts.

Sodium;6-(Hexadecanoylamino)-4-methyl-2-oxochromen-7-olate

  • Structure: Includes a long-chain hexadecanoyl amide at position 6.
  • Key differences: Lipophilicity: The hexadecanoyl group increases lipid solubility, making it suitable for membrane-associated studies, unlike the hydrophilic sodium salt . Molecular weight: Higher ($ \text{C}{26}\text{H}{38}\text{NNaO}_4 $) due to the alkyl chain, impacting pharmacokinetics.

4-Methyl-2-oxo-2H-chromen-7-yl N-[(4-Methylphenyl)sulfonyl]-L-phenylalaninate

  • Structure : Esterified with a sulfonamide-phenylalanine group.
  • Key differences :
    • Bioactivity : The sulfonamide moiety may confer protease inhibition properties, whereas the sodium salt’s bioactivity is undefined .
    • Stability : The ester linkage is hydrolytically labile compared to the ionic sodium-oxygen bond.

Comparative Data Table

Compound Name Substituents Molecular Formula Solubility Profile Key Applications
Sodium;4-methyl-2-oxochromen-7-olate 4-methyl, 7-olate $ \text{C}{10}\text{H}7\text{NaO}_3 $ High in water Pharmaceuticals, catalysis
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)... 7-methoxy, ester $ \text{C}{23}\text{H}{18}\text{O}_8 $ Low in water Organic synthesis
4-Azidomethyl-7-methyl-2-oxo-2H-chromene... 4-azidomethyl, 6-sulfonyl azide $ \text{C}{11}\text{H}9\text{N}6\text{O}4\text{S} $ Moderate in organic solvents Photoreactive materials
Sodium;6-(hexadecanoylamino)-4-methyl-2-... 6-hexadecanoylamino $ \text{C}{26}\text{H}{38}\text{NNaO}_4 $ High in lipids Membrane studies
4-Methyl-2-oxo-2H-chromen-7-yl N-[(4-met... 7-sulfonamide-phenylalanine ester $ \text{C}{26}\text{H}{23}\text{NO}_7\text{S} $ Moderate in DMSO Enzyme inhibition

Research Findings and Functional Insights

  • Solubility and Reactivity : Sodium salts like this compound exhibit superior aqueous solubility, critical for drug delivery systems, while esters and alkylated derivatives are better suited for lipid-rich environments .
  • Crystallography : Tools like SHELX and ORTEP-3 are pivotal in resolving the crystal structures of these compounds, revealing hydrogen-bonding patterns critical for stability .

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